4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one
Description
4-[(3-Methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, a bicyclic structure known for its versatility in medicinal chemistry. The compound features a 3-methoxyphenoxy acetyl group attached at position 4 of the quinoxaline ring (Figure 1). This substituent introduces both hydrophobic (methoxy phenyl) and hydrogen-bonding (acetyl oxygen) moieties, which may influence its interaction with biological targets such as soluble guanylate cyclase (sGC) or bromodomain-containing proteins (BRD4) .
Properties
IUPAC Name |
4-[2-(3-methoxyphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-12-5-4-6-13(9-12)23-11-17(21)19-10-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTOQJFZJRNSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Methoxyphenoxyacetyl Group: This step involves the acylation of the quinoxaline core with 3-methoxyphenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The quinoxaline core can be reduced to a dihydroquinoxaline derivative using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 4-[(3-hydroxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one.
Reduction: Formation of 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxaline.
Substitution: Formation of derivatives with substituted functional groups at the methoxy position.
Scientific Research Applications
4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound may also interact with DNA, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been extensively modified to target diverse biological pathways. Below is a comparative analysis of key derivatives:
sGC Activators: Dicarboxylic Derivatives
- Compound C14: A dicarboxylic derivative with a phenyl group at C6 and a 4-oxy-benzoic acid substituent at C7. Target: sGC (heme-independent activation). Binding Affinity: ΔGest = -15.65 kcal/mol, attributed to interactions with hydrophilic (Tyr135, Ser137) and hydrophobic (αA/αF helices) pockets . Activity: Enhanced stability (70% population in docking) and sGC activation in vitro . Comparison: Unlike 4-[(3-methoxyphenoxy)acetyl], C14’s carboxylic groups enable strong hydrogen bonding with the Y-S-R motif.
Antitumor Agents: Quinazolinyl Derivatives
- Compound 6l: Features a 4-cyanophenylaminoquinazolinyl group at position 4. Target: Tubulin (tumor-vascular disrupting agent). Activity: 79% yield in synthesis; IC50 < 1 µM in tumor cell lines . Comparison: The 3-methoxyphenoxy acetyl group in the query compound is less polar than 6l’s cyano substituent, which may reduce tubulin binding but enhance blood-brain barrier penetration .
BRD4 Inhibitors: Enoyl Derivatives
- Compound Y80: Contains a 4-methoxyphenyl enoyl group at position 4. Target: BRD4 bromodomain. Activity: Co-crystallized with BRD4 (PDB ID: 5T35); IC50 = 120 nM .
JNK3 Inhibitors: Optimized Derivatives
- Compound J46: Modified with a pyridinylmethyl group at position N4. Target: c-Jun N-terminal kinase 3 (JNK3). Activity: IC50 = 0.8 µM; >50-fold selectivity over JNK1/2 . Comparison: The methoxyphenoxy acetyl substituent may lack the steric bulk required for JNK3’s ATP-binding pocket, suggesting divergent target selectivity .
Data Table: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
- Position C4 : Critical for target engagement. Carboxylic acids (C14) enhance sGC binding, while aromatic/acetyl groups (Y80, query compound) favor BRD4 or tubulin interactions .
- Methoxy Groups: Improve lipophilicity and membrane permeability but may reduce polar interactions (e.g., 3-methoxyphenoxy vs. 4-cyanophenyl in 6l) .
- Substituent Flexibility: Acetyl linkages (query compound) offer conformational adaptability compared to rigid enoyl (Y80) or quinazolinyl (6l) groups, influencing binding kinetics .
Biological Activity
4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that has attracted significant interest due to its unique structure, which combines a quinoxaline core with a methoxyphenoxyacetyl group. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 312.32 g/mol. The structure features a quinoxaline backbone, which is known for its diverse biological activities, and a methoxyphenoxyacetyl substituent that may enhance its pharmacological profile.
The biological activity of 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound's mechanism of action is thought to involve:
- Inhibition of Kinase Activity : It may inhibit specific kinases involved in signaling pathways critical for cancer cell growth.
- DNA Interaction : Potential interaction with DNA, which could disrupt replication and transcription processes.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.0 | Induction of apoptosis |
| U-87 (Glioblastoma) | 10.5 | Cell cycle arrest |
These findings suggest that 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These results highlight its potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy .
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the effects of 4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one on human breast cancer cells (MDA-MB-231). The results showed that the compound reduced cell viability significantly and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Activity Assessment : Another study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it inhibited bacterial growth at concentrations as low as 20 µg/mL, suggesting potential use in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
